molecular formula C17H21NO4 B10869855 2-{[(3,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{[(3,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B10869855
M. Wt: 303.35 g/mol
InChI Key: CPEKZQWUNGQOCJ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound known for its unique chemical structure and properties This compound features a cyclohexanedione core with a methylene bridge linked to a 3,5-dimethoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione typically involves the condensation of 3,5-dimethoxyaniline with 5,5-dimethyl-1,3-cyclohexanedione. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include dichloromethane and methanol, with reaction temperatures maintained at moderate levels to prevent decomposition of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and yield. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions include quinones, reduced cyclohexanedione derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3,5-Dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(3,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with metal ions, influencing catalytic processes in organic synthesis. Additionally, its ability to undergo redox reactions makes it a valuable tool in studying electron transfer mechanisms in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
  • 2-[(3,4-Dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione

Uniqueness

Compared to its analogs, 2-[(3,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione exhibits distinct properties due to the positioning of the methoxy groups on the aniline ring. This unique arrangement influences its reactivity and interaction with other molecules, making it particularly useful in specific synthetic and research applications .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-[(3,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C17H21NO4/c1-17(2)8-15(19)14(16(20)9-17)10-18-11-5-12(21-3)7-13(6-11)22-4/h5-7,10,19H,8-9H2,1-4H3

InChI Key

CPEKZQWUNGQOCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)OC)OC)O)C

Origin of Product

United States

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